molecular formula C8H17NO3Si B14497369 1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 63446-57-1

1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B14497369
CAS No.: 63446-57-1
M. Wt: 203.31 g/mol
InChI Key: RFHXUALAYUACIF-UHFFFAOYSA-N
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Description

1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane, also known as 1-Methoxysilatrane, is a tricyclic organosilicon compound. It is characterized by its unique structure, which includes a silicon atom bonded to oxygen and nitrogen atoms, forming a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be synthesized through the reaction of silatrane HSi(OCH2CH2)3N with various reagents. One common method involves the reaction with mercury(II) salts (HgX2) to produce 1-substituted silatranes . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Mercury(II) Salts (HgX2): Used in substitution reactions to produce 1-substituted silatranes.

    Ketones and Aldehydes: Reduced by this compound under mild conditions.

Major Products Formed

    1-Substituted Silatranes: Formed through substitution reactions with mercury(II) salts.

    Reduced Ketones and Aldehydes: Products of reduction reactions.

Mechanism of Action

The mechanism of action of 1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its ability to form stable complexes with various molecules. The silicon atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. This coordination ability is crucial for its reactivity in substitution and reduction reactions .

Comparison with Similar Compounds

1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other silatranes, such as:

The uniqueness of this compound lies in its methoxy group, which imparts specific reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.

Properties

CAS No.

63446-57-1

Molecular Formula

C8H17NO3Si

Molecular Weight

203.31 g/mol

IUPAC Name

1-methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C8H17NO3Si/c1-10-13-8-2-3-9(4-6-11-13)5-7-12-13/h2-8H2,1H3

InChI Key

RFHXUALAYUACIF-UHFFFAOYSA-N

Canonical SMILES

CO[Si]12CCCN(CCO1)CCO2

Origin of Product

United States

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